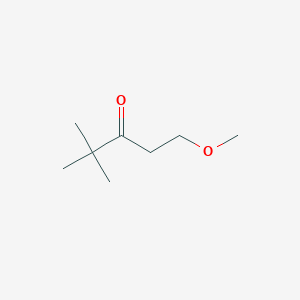

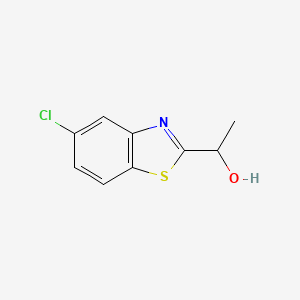

![molecular formula C7H11N3OS B1525505 [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea CAS No. 1334147-02-2](/img/structure/B1525505.png)

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea

Overview

Description

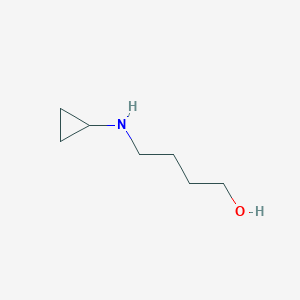

“[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” is a compound with the CAS Number: 1334147-02-2 . It has a molecular weight of 185.25 . The IUPAC name for this compound is N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3OS/c1-5-4-12-6(10-5)2-3-9-7(8)11/h4H,2-3H2,1H3,(H3,8,9,11) . This indicates that the compound contains seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one sulfur atom, and one oxygen atom .Scientific Research Applications

Chemical Synthesis and Characterization

Research has developed methods for synthesizing and characterizing compounds related to [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea, focusing on their structure and potential applications. For instance, Haroon et al. (2019) synthesized ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and related compounds, using spectroscopic techniques for characterization and employing Density Functional Theory (DFT) for studying their properties. These compounds demonstrated significant nonlinear optical (NLO) characteristics, suggesting potential technological applications (Haroon et al., 2019).

Biological Activities

Several studies have explored the biological activities of urea derivatives, highlighting their potential as antibacterial and antifungal agents. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial properties, indicating the versatility of urea derivatives in developing new therapeutic agents (Azab et al., 2013).

Material Science Applications

In material science, urea derivatives have been investigated for their potential in sensor technology. Erfkamp et al. (2019) presented a novel hydrogel-based biosensor for detecting urea, utilizing urease enzyme for a pH-sensitive response. This sensor demonstrated high sensitivity and selectivity for urea, showcasing the application of this compound derivatives in developing reliable sensors for industrial and biomedical diagnostics (Erfkamp et al., 2019).

Catalysis

Gimeno et al. (2010) investigated NHC-stabilized gold(I) complexes for catalyzing the cyclization of 1-(o-ethynylaryl)ureas, demonstrating the utility of urea derivatives in facilitating selective chemical transformations. This research highlights the role of urea derivatives in enhancing catalytic efficiency and selectivity in organic synthesis (Gimeno et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives, which include [2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea, have been found in many potent biologically active compounds . These compounds have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, and their resistance to reactivity with electrophiles, may influence their action and stability .

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-5-4-12-6(10-5)2-3-9-7(8)11/h4H,2-3H2,1H3,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFGEQMDZWBTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275878 | |

| Record name | Urea, N-[2-(4-methyl-2-thiazolyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-02-2 | |

| Record name | Urea, N-[2-(4-methyl-2-thiazolyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334147-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-[2-(4-methyl-2-thiazolyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)